

Endogenous Ligands for Insect Tachykinin Receptors: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Locustatachykinin I*

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Introduction

Tachykinin-related peptides (TKRPs) are a significant family of neuropeptides in insects, playing crucial roles in a myriad of physiological processes. As functional analogs of vertebrate tachykinins, they are involved in regulating muscle contractility, immune responses, nociception, and complex behaviors such as aggression and reproduction.^{[1][2]} These peptides exert their effects by binding to specific G protein-coupled receptors (GPCRs), making the TKRP signaling system a compelling target for the development of novel insecticides and for fundamental research in insect neurobiology. This guide provides a comprehensive overview of the endogenous ligands for insect tachykinin receptors, their quantitative interactions, the signaling pathways they trigger, and detailed protocols for their study.

Endogenous Ligands and Their Receptors

Insects possess a diverse array of endogenous TKRPs, typically characterized by a conserved C-terminal motif, FX1GX2Ramide.^{[1][2]} These peptides are encoded by one or more genes and can undergo alternative splicing to generate multiple isoforms. The primary receptors for these ligands are rhodopsin-like GPCRs. In the model organism *Drosophila melanogaster*, two main tachykinin receptors have been identified: the *Drosophila* Tachykinin Receptor (DTKR) and the Neurokinin Receptor from *Drosophila* (NKD).^{[1][3][4]} While DTKR is activated by a broad range of DTK peptides (DTK-1 to DTK-5), NKD is specifically activated by DTK-6.^{[1][3]}

Another related but distinct signaling system involves the natalisins (NTLs), which have a C-terminal FxxxRamide motif and activate their own specific receptors (NTLRs).[5]

Quantitative Data on Ligand-Receptor Interactions

The following tables summarize the available quantitative data for the activation of insect tachykinin receptors by their endogenous ligands. The half-maximal effective concentration (EC50) is a measure of the peptide's potency in activating its receptor.

Table 1: EC50 Values of *Drosophila melanogaster* Tachykinin-Related Peptides (DTKs) for the *Drosophila* Tachykinin Receptor (DTKR)

Ligand	Receptor	EC50 (M)	Cell System	Assay Type	Reference
DTK-1	DTKR	1.126 x 10 ⁻⁷	<i>Drosophila</i>	Fluid	[6]
			Malpighian	Secretion	
			Tubules	Assay	

Note: Further specific EC50 values for other DTK peptides with the DTKR were not readily available in the searched literature.

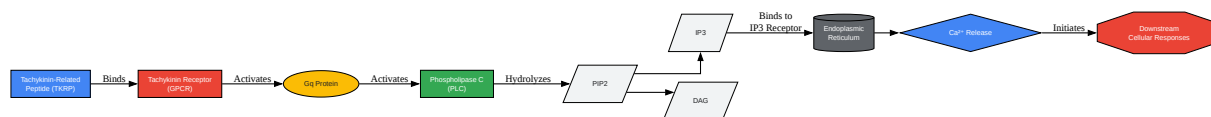
Table 2: EC50 Values of *Bombyx mori* Tachykinin-Related Peptides (TRPs) for *Bombyx mori* Neuropeptide G Protein-Coupled Receptors (BNGRs)

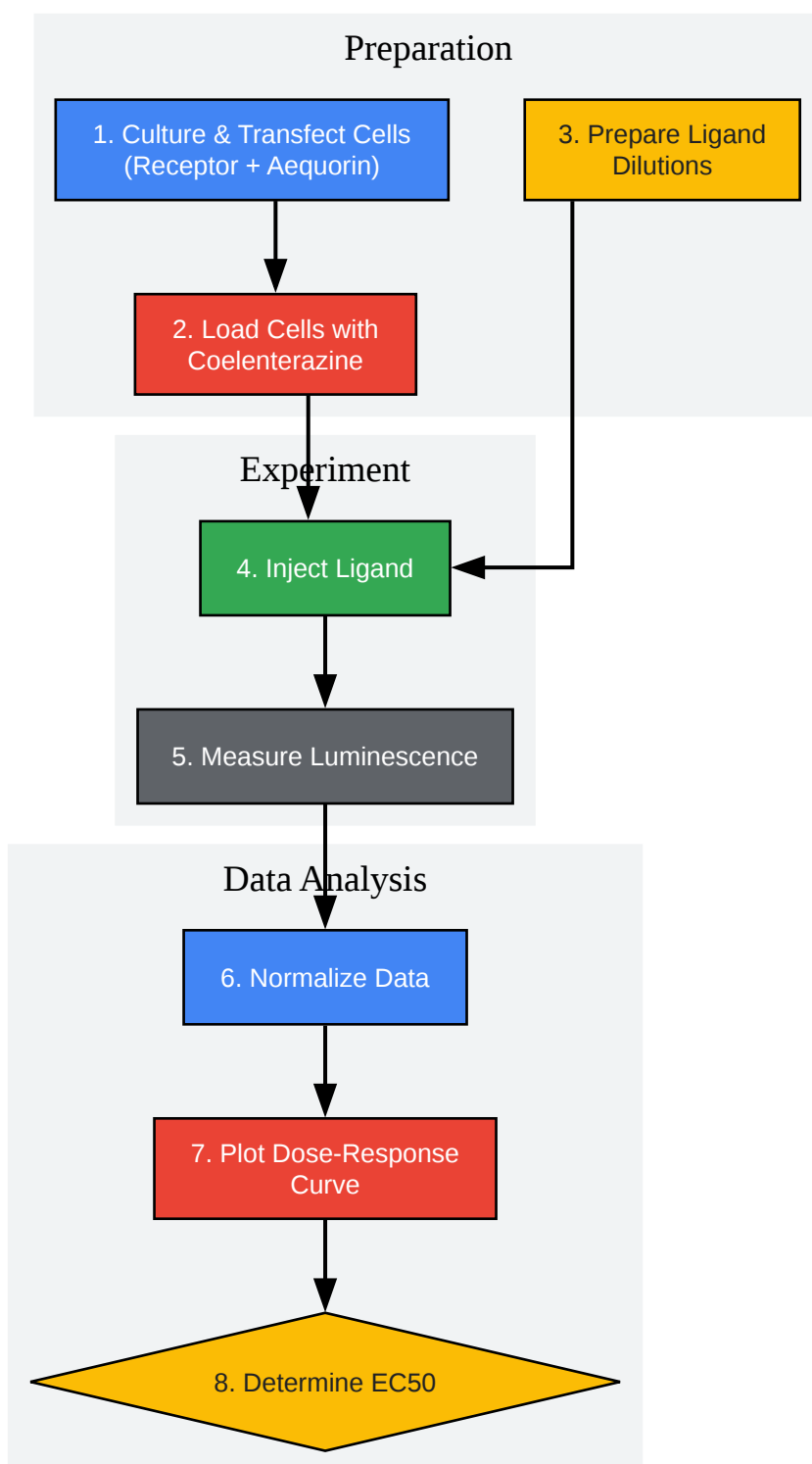
Ligand	Receptor	EC50 (nM)	Cell System	Assay Type	Reference
TK-1	BNGR-A24	0.81	HEK293T	Calcium Mobilization	[7]
TK-2	BNGR-A24	0.93	HEK293T	Calcium Mobilization	[7]
TK-3	BNGR-A24	1.1	HEK293T	Calcium Mobilization	[7]
TK-4	BNGR-A24	0.27	HEK293T	Calcium Mobilization	[7]
TK-5	BNGR-A24	0.35	HEK293T	Calcium Mobilization	[7]
TK-5	BNGR-A32	0.48	HEK293T	Calcium Mobilization	[7]

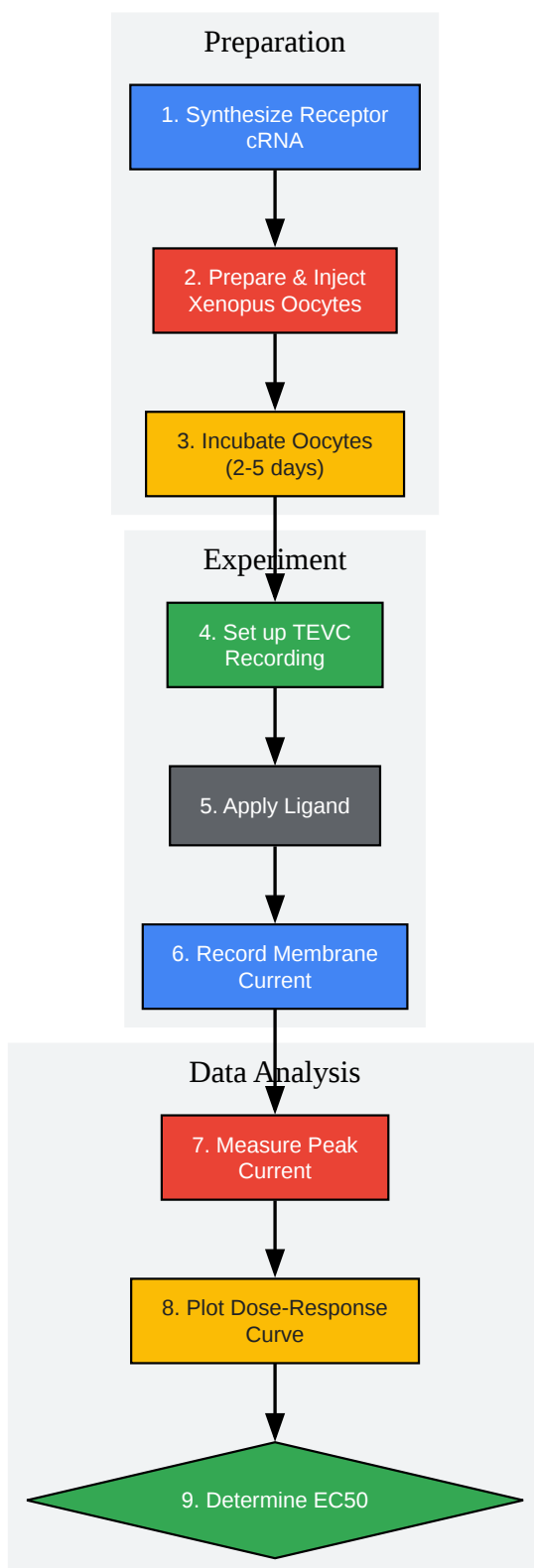
Note: BNGR-A33 did not show a response to any of the tested TRPs at concentrations up to 1 μ M.[7]

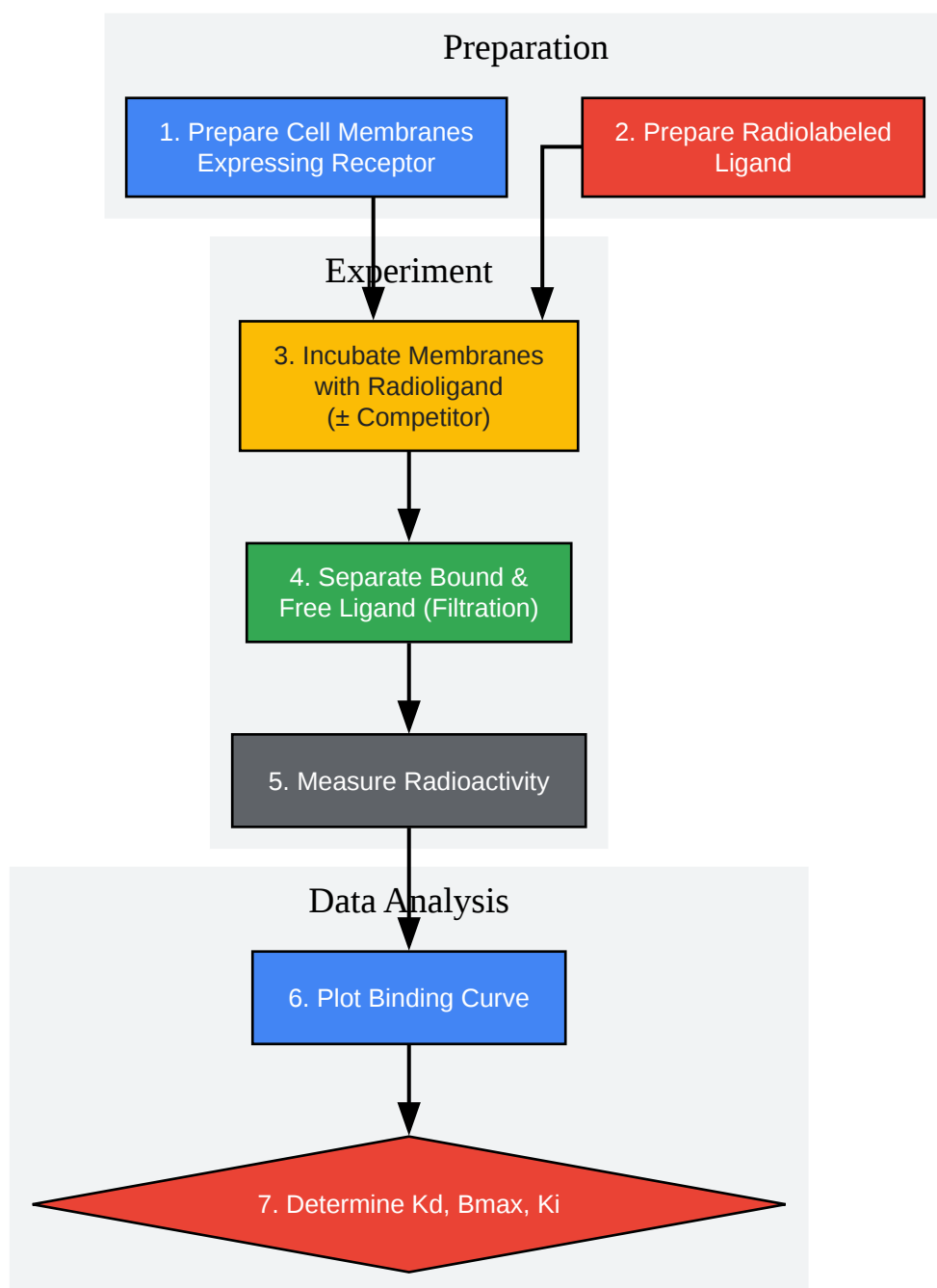
Signaling Pathways

Upon ligand binding, insect tachykinin receptors, being GPCRs, activate intracellular signaling cascades. The primary pathway involves the coupling to Gq proteins, which in turn activates phospholipase C (PLC).[8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[8] In some instances, these receptors can also couple to Gs proteins, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[8]









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